![molecular formula C19H8Cl4N2O2 B2721155 [3-Cyano-6-(2,4-dichlorophenyl)pyridin-2-yl] 2,6-dichlorobenzoate CAS No. 400075-78-7](/img/structure/B2721155.png)

[3-Cyano-6-(2,4-dichlorophenyl)pyridin-2-yl] 2,6-dichlorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

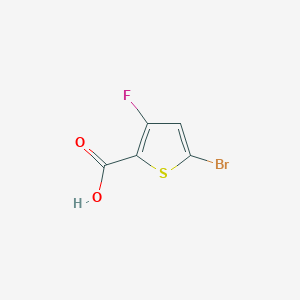

Compounds like “[3-Cyano-6-(2,4-dichlorophenyl)pyridin-2-yl] 2,6-dichlorobenzoate” belong to a class of organic compounds known as nitriles . Nitriles are compounds containing a cyano functional group (C≡N). They are often used in the synthesis of other organic compounds .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, used to form carbon-carbon bonds . The reaction conditions are usually mild and tolerant of various functional groups .Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like NMR spectroscopy . For instance, the presence of a cyano group can be inferred from a characteristic peak in the NMR spectrum .Chemical Reactions Analysis

The reactivity of similar compounds can be influenced by the presence of functional groups. For example, the presence of a cyano group can promote certain reactions, like alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of a cyano group can influence properties like polarity and reactivity .Scientific Research Applications

Synthetic Applications and Methodologies

- Intermediate in Polyhydroxyindolizidine Synthesis : A study demonstrated the use of cyano-containing compounds as intermediates in the synthesis of polyhydroxyindolizidines, highlighting their role in complex organic synthesis processes (Izquierdo et al., 1999).

- Formation of Pyrazolo[3,4-b]pyridines : Research on the preparation of pyrazolo[3,4-b]pyridines from amino-pyrazoles and α-cyanochalcones, showcases the utility of cyano compounds in the formation of heterocyclic structures (Quiroga et al., 1999).

Biological Activity

- Antimicrobial Activity : The synthesis and biological evaluation of cyanopyrans, including cyano-substituted pyridines, have shown that some compounds exhibit moderate antimicrobial activity (Bhuva et al., 2015).

- Potential Biological Applications : Another study reported on the synthesis of indeno[1,2-b]pyridine derivatives with potential biological activities, indicating the broad application scope of cyano-containing compounds in medicinal chemistry (Elossaily, 2007).

Material Science and Catalysis

- Luminescent Lanthanide Compounds : Derivatives of 2,6-di(pyrazol-1-yl)pyridine, which share structural motifs with cyano-substituted compounds, have been studied for their potential in creating luminescent lanthanide compounds for biological sensing applications (Halcrow, 2005).

- Photochemical Studies : The study of proton-coupled electron transfer between 4-cyanophenol and photoexcited rhenium(I) complexes contributes to understanding the photochemical properties of cyano-containing compounds, relevant for designing light-responsive materials (Bronner & Wenger, 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[3-cyano-6-(2,4-dichlorophenyl)pyridin-2-yl] 2,6-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H8Cl4N2O2/c20-11-5-6-12(15(23)8-11)16-7-4-10(9-24)18(25-16)27-19(26)17-13(21)2-1-3-14(17)22/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNNHGQZJYKKCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)OC2=C(C=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H8Cl4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2721072.png)

![3-(2,6-Difluorophenyl)-1-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2721074.png)

![(5aR,10bS)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2721075.png)

![ethyl 4-{[(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetyl]amino}benzoate](/img/structure/B2721077.png)

![3-{[(3-chloro-2,2-dimethylpropanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2721078.png)

![2-(2-Chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2721079.png)

![4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2721080.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2721083.png)

![N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2721092.png)

![N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2721094.png)